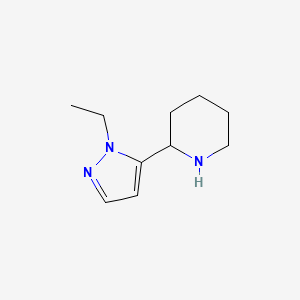

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(2-ethylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C10H17N3/c1-2-13-10(6-8-12-13)9-5-3-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3 |

InChI Key |

IYDRUKDIVFSUHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine and Analogous Structures

Strategies for Pyrazole (B372694) Ring Formation within the 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Framework

The formation of the pyrazole ring is a cornerstone of synthesizing the target compound. The most prevalent methods involve the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. chim.itnih.gov In the context of this compound, this would typically involve a precursor where one of the carbonyl-bearing fragments is a piperidine (B6355638) moiety.

A classic and highly adaptable method is the Knorr pyrazole synthesis, which reacts a β-ketoester with a hydrazine. nih.govrsc.org For the specific synthesis of the target molecule, a plausible precursor would be a piperidine-containing 1,3-diketone which is then treated with ethylhydrazine. The regioselectivity of the reaction is a critical factor, governed by the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens. rsc.org

Alternative strategies include:

Condensation of β-enamine diketones: Reacting β-enamine diketones with various N-mono-substituted hydrazines is an effective route to producing 5-substituted-1H-pyrazole-4-carboxylates. researchgate.net

From Chalcones: The reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate (B1144303) can yield pyrazoline intermediates, which are subsequently dehydrated to form the aromatic pyrazole ring. nih.gov

1,3-Dipolar Cycloadditions: The [3+2]-cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and an alkyne is another powerful method for constructing the pyrazole ring. chim.it

A summary of common pyrazole synthesis starting materials is presented below.

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| 1,3-Diketone / β-Ketoester | Substituted Hydrazine | Substituted Pyrazole | nih.govrsc.org |

| Chalcone (B49325) | Hydrazine Hydrate | Diaryl-1H-pyrazole | nih.gov |

| Ethyl Acetoacetate | Phenylhydrazine | 1,3,5-substituted Pyrazole | nih.gov |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted Pyrazoles | ijpsjournal.com |

Approaches for Piperidine Ring Construction in this compound Synthesis

The construction of the piperidine ring can be approached either by building it onto a pre-existing pyrazole structure or by forming both heterocyclic systems concurrently.

A primary industrial method for piperidine synthesis is the hydrogenation of the corresponding pyridine (B92270) ring. nih.govbeilstein-journals.org Therefore, a highly viable route to the target compound is the synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)pyridine, followed by its reduction. This reduction can be achieved using various metal catalysts, such as a heterogeneous cobalt catalyst, which has been shown to be effective for converting substituted pyridines to piperidines, even in water. mdpi.com

Intramolecular cyclization reactions represent another major class of synthetic strategies for forming the piperidine ring. mdpi.comnih.gov These methods involve the ring closure of a linear precursor that contains the pyrazole moiety at one end and a reactive group at the other. Key approaches include:

Reductive Amination: Intramolecular reductive amination of a pyrazole-substituted amino-aldehyde or amino-ketone can effectively form the C-N bond to close the piperidine ring. mdpi.com

Metal-Catalyzed Cyclization: Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. mdpi.comnih.gov

Radical-Mediated Cyclization: Radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst is another effective method for producing various piperidines. nih.gov

Coupling Reactions and Linker Strategies for Assembling the this compound Core

An alternative to forming one ring in the presence of the other is to synthesize the pyrazole and piperidine (or its pyridine precursor) moieties separately and then join them via a cross-coupling reaction. This modular approach offers significant flexibility.

Suzuki Coupling Reactions in Pyrazole-Piperidine Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aromatic rings. nih.gov In this context, it is used to couple a pyrazole-boronic acid or ester with a halogenated piperidine or, more commonly, a halogenated pyridine which is subsequently reduced. acs.orgacs.org

A typical reaction would involve coupling 1-ethyl-1H-pyrazol-5-ylboronic acid pinacol (B44631) ester with 2-bromopyridine . The resulting 2-(1-ethyl-1H-pyrazol-5-yl)pyridine is then hydrogenated to yield the final product. The efficiency of the Suzuki reaction can be enhanced through microwave irradiation, which often leads to shorter reaction times and higher yields. mdpi.com The choice of palladium catalyst and ligand is crucial for optimizing the reaction; pyrazole-derived P,N-ligands have been developed specifically for this purpose. researchgate.net

A patent for a related process details the Suzuki reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile, highlighting the industrial applicability of this strategy. google.com

Table 1: Example Suzuki Coupling Conditions

| Pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Arylboronic acid | Aryl bromide | Pyridine-pyrazole/Pd(II) | K2CO3 | H2O/EtOH | Microwave, 2 min | mdpi.com |

| Spiro piperidine BMIDA | 5-Bromopyrimidine | Pd(OAc)2 / PCy3 | Cs2CO3 | Toluene/H2O | 100 °C | acs.org |

| Pyrazole boronic ester | 2,4-Dichloro-5-methylpyrimidine | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 85 °C, 12 h | acs.org |

Cyclization Reactions in the Synthesis of Piperidine Derivatives

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring from a linear precursor. mdpi.com These reactions form a new C-N or C-C bond to complete the six-membered ring.

Electrophilic Cyclization: An amine can attack an electrophilic center, such as an epoxide or an activated double bond (aza-Michael reaction), within the same molecule to form the piperidine ring. mdpi.comnih.gov

Electroreductive Cyclization: A newer method involves the electroreductive cyclization of an imine with a terminal dihaloalkane. This approach, which can be performed in a flow microreactor, avoids the use of toxic transition metal catalysts and can provide good yields. nih.gov

Radical Cyclization: Radical-mediated C-H amination can be initiated through electrolysis or with copper catalysts to form the piperidine ring from a suitable N-substituted amine precursor. mdpi.com

Stereoselective Synthesis of this compound Analogues

The target compound possesses a chiral center at the C2 position of the piperidine ring. Achieving stereocontrol during the synthesis is crucial for producing specific enantiomers. This can be accomplished through several asymmetric synthesis strategies. mdpi.com

One approach is the enantioselective hydrogenation of the 2-(1-ethyl-1H-pyrazol-5-yl)pyridine precursor using a chiral catalyst. Chiral phosphine (B1218219) ligands, such as those based on BINAP or other atropisomeric backbones, complexed with rhodium or ruthenium, are commonly used for this purpose.

Alternatively, stereoselectivity can be introduced during the ring-forming step:

Asymmetric Cyclization: Liu et al. developed an enantioselective oxidative amination of alkenes to form piperidines using a palladium catalyst with a novel chiral pyridine-oxazoline ligand. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a cyclization reaction, after which the auxiliary is removed.

Diastereoselective Reductive Cyclization: The diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of the monoxime of a 1,5-diketone. ajchem-a.com

A one-pot stereoselective reaction has been reported for the formation of complex piperidinyl amidrazones, with the final stereochemistry confirmed by X-ray analysis, demonstrating the feasibility of controlling stereoisomerism in complex piperidine syntheses. nih.gov

Optimization of Synthetic Routes for Research Scale Production

Optimizing the synthesis of this compound for research-scale production involves maximizing yield, minimizing reaction times, and improving process efficiency and sustainability. lboro.ac.uk

Key optimization strategies include:

Flow Chemistry: Transitioning key reaction steps, such as Suzuki couplings or cyclizations, from batch processing to continuous flow can dramatically improve efficiency. Flow chemistry offers superior heat and mass transfer, allowing for faster reactions, higher yields, and improved safety and scalability. lboro.ac.uk A study on Hantzsch thiazole (B1198619) synthesis showed a transition from a 4-hour batch reaction to a 10-minute flow process with a 95% isolated yield. lboro.ac.uk

Microwave-Assisted Synthesis: As noted for Suzuki reactions, using microwave irradiation can significantly reduce reaction times from hours to minutes, often increasing yields and minimizing side product formation. mdpi.com

Computer-Aided Retrosynthesis (CAR): Computational tools can analyze and score various potential synthetic pathways, helping chemists identify the most efficient and sustainable routes from the outset. lboro.ac.uk

By systematically applying these optimization principles to the most promising synthetic routes, such as the Suzuki coupling/reduction pathway, the production of this compound can be made more efficient, cost-effective, and scalable for research needs.

Comprehensive Analysis of Biological Activities of 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine and Analogues

Enzyme Inhibition Studies

The ability of pyrazole-piperidine derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Research has explored their interactions with several key enzymes involved in inflammation and neurotransmission.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids, such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts. Inhibition of sEH increases the levels of these beneficial epoxides, making sEH a compelling target for treating inflammatory and pain-related conditions. google.com While the pharmacological inhibition of sEH by various chemical classes is well-established, with some inhibitors reaching clinical trials google.com, direct studies on 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine or its close analogues as sEH inhibitors are not prominent in the available scientific literature. However, the piperidine (B6355638) moiety is a component of other known potent sEH inhibitors, such as 2-(piperidin-4-yl)acetamides, which have demonstrated significant anti-inflammatory activity. google.com

Glycine Transporter 1 (GlyT1) Inhibition

Based on the conducted research, no specific data is available regarding the inhibitory activity of this compound or its direct analogues on the Glycine Transporter 1 (GlyT1).

Other Enzyme Target Modulations

Analogues bearing the pyrazole (B372694) scaffold have been shown to modulate a variety of other enzymatic targets, highlighting the versatility of this heterocyclic core.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Certain pyrazole derivatives exhibit potent anti-inflammatory effects by inhibiting COX and LOX enzymes. Pyrazoline derivatives, in particular, have been identified as strong inhibitors of lipid peroxidation. One study found a pyrazoline compound to be the most potent lipoxygenase inhibitor with an IC50 value of 80 µM. Fused pyrazolo[5,1-b]quinazoline derivatives have shown dual inhibition of COX-2 (IC50 = 47 nM) and 5-LOX (IC50 = 2.3 µM).

Janus Kinase (JAK) Inhibition: The pyrazole ring is a key structural feature in several inhibitors of Janus kinases (JAKs), which are critical in cytokine signaling pathways implicated in inflammation and autoimmune diseases. Brepocitinib, an aminopyrazole derivative, is a JAK1/Tyk2 inhibitor, and Golidocitinib specifically targets JAK1. The pyrazole fragment often acts as a linker or provides a specific orientation for optimal binding and selectivity.

Sirtuin Inhibition: Cambinol, a compound known to inhibit sirtuins (SIRT1/SIRT2), has served as a lead for the development of pyrazolone (B3327878) analogues. One such analogue, a SIRT2-selective inhibitor, displayed potent cytotoxicity in lymphoma cell lines with IC50 values ranging from 3 to 7 µM.

Table 1: Inhibition of Various Enzymes by Pyrazole Analogues

| Compound Class | Enzyme Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazoline derivative | Lipoxygenase (LOX) | 80 µM | |

| Pyrazolo[5,1-b]quinazoline | COX-2 | 47 nM | |

| Pyrazolo[5,1-b]quinazoline | 5-Lipoxygenase (5-LOX) | 2.3 µM | |

| Pyrazolone analogue | Sirtuin 2 (SIRT2) | 3 - 7 µM |

Receptor Ligand and Modulator Investigations

Derivatives containing pyrazole and piperidine moieties have been investigated as ligands for several G protein-coupled receptors (GPCRs) and ligand-gated ion channels, demonstrating their potential in modulating neurological and inflammatory pathways.

The piperidine ring, in particular, has been identified as a crucial structural element for affinity at sigma-1 (σ1) receptors while maintaining high affinity for the histamine (B1213489) H3 receptor. In one series of dual-acting ligands, replacing a piperazine (B1678402) ring with a piperidine significantly altered the affinity profile, underscoring the piperidine's role. For instance, the switch from a piperazine to a piperidine derivative (compound 4 vs. 5) dramatically increased σ1R affinity from a Ki of 1531 nM to 3.64 nM.

Further studies have highlighted ligands with high affinity for both σ1 and σ2 receptors. Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) showed a high affinity for the human σ1 receptor with a Ki value of 1.45 nM. Another compound, 11 , was found to be more affine for the rat σ2R than the human σ1R. Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have also been explored for their affinity to cannabinoid receptors, particularly the CB2 receptor.

Table 2: Receptor Binding Affinities of Pyrazole-Piperidine Analogues

| Compound/Analogue | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Compound 5 (Piperidine derivative) | Histamine H₃ | 7.70 nM | |

| Compound 5 (Piperidine derivative) | Sigma-1 (σ₁) | 3.64 nM | |

| Compound 11 (Piperidine derivative) | Histamine H₃ | 6.2 nM | |

| Compound 11 (Piperidine derivative) | Sigma-1 (σ₁) | 4.41 nM | |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (hσ₁) | 1.45 nM | |

| Compound 16 (Piperazine derivative) | Sigma-1 (σ₁) | 7.6 nM | |

| Compound 16 (Piperazine derivative) | Sigma-2 (σ₂) | 27 nM |

Anti-Inflammatory Activities in Preclinical Models

The pyrazole scaffold is a component of well-known anti-inflammatory drugs like celecoxib. Unsurprisingly, numerous novel pyrazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.

In vivo studies using the carrageenan-induced paw edema model, a standard test for acute inflammation, have confirmed the activity of many pyrazole analogues. For example, pyrazoline derivatives showed potent activity in this model, with some compounds proving more effective than pyrazole counterparts. Another study synthesized a series of pyrazole derivatives and found that compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) exhibited better anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium.

The mechanisms underlying these effects often involve the downregulation of pro-inflammatory proteins. Pyrazolo[3,4-d]pyridazine derivatives, for instance, have been shown to strongly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. Similarly, pyrazolo[1,5-a]quinazolines were found to inhibit LPS-induced NF-κB transcriptional activity, a key pathway in inflammatory responses.

Table 3: Preclinical Anti-Inflammatory Activity of Pyrazole Analogues

| Compound Class | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Pyrazoline derivatives | Carrageenan-induced paw edema (rat) | Potent inhibition of edema. | |

| Pyrazole derivative 4 | Histamine-induced paw edema (rat) | Better activity than diclofenac sodium. | |

| Pyrazolo[3,4-d]pyridazines | LPS-stimulated macrophages | Strong downregulation of iNOS and COX-2 expression. | |

| Pyrazolo[1,5-a]quinazolines | LPS-stimulated THP-1Blue cells | Inhibition of NF-κB transcriptional activity (IC₅₀ < 50 µM). |

Neuroprotective Effects in Experimental Systems

The therapeutic potential of pyrazole derivatives extends to the central nervous system, where they have shown promise as neuroprotective agents. This neuroprotection is often linked to their anti-inflammatory and antioxidant properties.

Neuroinflammation is a critical factor in the pathology of many neurodegenerative diseases. Pyrazolone derivatives have been shown to ameliorate neuroinflammation in a pentylenetetrazol (PTZ)-induced mouse model by reducing oxidative stress and inhibiting neuroinflammatory mediators like TNF-α and NF-κB. In another study, a series of pyrazole and pyrazolo[3,4-d]pyridazine compounds were evaluated for neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced cell death in neuroblastoma SH-SY5Y cells. Several compounds provided significant cell protection, with one pyrazolo[3,4-d]pyridazine derivative exhibiting a relative neuroprotection of over 100%. The wide range of biological activities associated with the pyrazole scaffold, including anti-inflammatory, antioxidant, and enzyme-inhibiting properties, contributes to its potential as a source for novel neuroprotective agents.

Table 4: Neuroprotective Activity of Pyrazole Analogues

| Compound Class | Experimental System | Key Findings | Reference |

|---|---|---|---|

| Pyrazolone derivatives | PTZ-induced neuroinflammation (mice) | Ameliorated oxidative stress; inhibited TNF-α and NF-κB. | |

| Pyrazolo[3,4-d]pyridazine derivatives | 6-OHDA-induced SH-SY5Y cell death | Significant cell protection; one compound showed >100% relative neuroprotection. |

Anticancer and Antiproliferative Activity in Cell Lines and In Vitro Models

The pyrazole nucleus is a key feature in numerous compounds designed as anticancer agents. nih.govmdpi.com Derivatives incorporating this scaffold have demonstrated a wide range of antiproliferative activities against various human cancer cell lines. Similarly, the piperidine ring is present in many natural and synthetic compounds exhibiting cytotoxic effects against cancer cells. nih.govnwmedj.org The combination of these two heterocyclic systems has led to the development of potent anticancer candidates.

Research has shown that pyrazole-piperidine derivatives can induce cell cycle arrest and inhibit cell survival. For instance, certain bis-pyrazole derivatives that include a piperidine moiety were effective at inhibiting cell survival in SMMC7721 (hepatoma), SGC7901 (gastric cancer), and HCT116 (colon cancer) cell lines, with IC₅₀ values ranging from 5 to 21.2 µM. nih.gov The proposed mechanism for this cytotoxicity involves the induction of S and G2/M phase cell cycle arrest. nih.gov

In other studies, a piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov Another synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, showed a significant cytotoxic effect on A549 lung cancer cells, with an IC₅₀ value of 32.43 µM. nwmedj.org

Fused heterocyclic systems containing the pyrazole ring have also been evaluated. A pyrazolopyrazolopyridopyrimidine derivative demonstrated notable activity against Leukemia cell lines CCRF-CEM and SR, with growth inhibitions of 41.37% and 44.95%, respectively. sci-hub.se Furthermore, an imidazopyrazole compound showed strong anticancer activity against the Renal Cancer UO-31 cell line, with a growth inhibition of 42.81%. sci-hub.se

Table 1: Anticancer and Antiproliferative Activity of Selected Pyrazole and Piperidine Analogues

| Compound/Derivative Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Bis-pyrazole derivatives with piperidine | SMMC7721, SGC7901, HCT116 | IC₅₀: 5 - 21.2 µM | nih.gov |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | IC₅₀: 32.43 µM | nwmedj.org |

| Pyrazole-thiazole-thiourea derivative (30d) | HepG-2 (Liver) | IC₅₀: 1.6 µM | researchgate.net |

| Imidazopyrazole derivative (12) | UO-31 (Renal) | Growth Inhibition: 42.81% | sci-hub.se |

| Pyrazole derivative (3) | MCF7 (Breast) | Growth Inhibition: 49.88% | sci-hub.se |

| Pyrazolopyrazolopyridopyrimidine (17) | CCRF-CEM (Leukemia) | Growth Inhibition: 41.37% | sci-hub.se |

| Pyrazolopyrazolopyridopyrimidine (17) | SR (Leukemia) | Growth Inhibition: 44.95% | sci-hub.se |

| Pyrazole chalcone (B49325) derivative (2b) | K562 (Myeloid Leukemia) | IC₅₀: 15 µM | researchgate.net |

| Pyrazole chalcone derivative (2b) | SaOS-2 (Osteosarcoma) | IC₅₀: 19 µM | researchgate.net |

| Pyrazole chalcone derivative (2b) | MCF7 (Breast) | IC₅₀: 22.1 µM | researchgate.net |

Antimicrobial and Antifungal Evaluations

Pyrazole derivatives have been extensively investigated for their antimicrobial and antifungal properties. springerprofessional.deresearchgate.net The incorporation of the pyrazole scaffold is a common strategy in the development of new agents to combat microbial and fungal infections. nih.govacs.org

In antifungal evaluations, pyrazole derivatives have shown significant efficacy. One study of twenty pyrazole compounds found that derivative 3b was highly effective against Aspergillus niger and Aspergillus flavus, with inhibition zone diameters (IZD) of 32.0 mm and 30.0 mm, respectively, comparable to the control drug Fluconazole. nih.gov Another study focused on azomethine-pyrazole derivatives against various Candida species. A chloro-substituted compound, ClAzoNH , was particularly potent against Candida albicans, with a minimum inhibitory concentration (MIC₅₀) of 2.08 μg/mL. nih.gov

In terms of antibacterial activity, pyrazole-based compounds have demonstrated broad-spectrum effects. Pyrazolopyrimidine derivatives 5a and 5g showed moderate efficacy against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net A separate investigation of pyrazole-1-carbothiohydrazide derivatives revealed significant antibacterial and antifungal activity. nih.gov Specifically, compound 21a in this series exhibited higher potency than the standard drugs chloramphenicol (B1208) and clotrimazole, with MIC values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi. nih.gov Another study found that newly synthesized 1,3,4-oxadiazole (B1194373) derivatives containing a pyrazole moiety were generally more effective against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) than Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes). researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrazole Analogues

| Compound/Derivative Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Pyrazole derivative (3b) | Aspergillus niger | IZD: 32.0 mm | nih.gov |

| Pyrazole derivative (3b) | Aspergillus flavus | IZD: 30.0 mm | nih.gov |

| Pyrazole derivative (10b) | Aspergillus niger | IZD: 28.0 mm | nih.gov |

| Azomethine-pyrazole (ClAzoNH) | Candida albicans | MIC₅₀: 2.08 μg/mL | nih.gov |

| Pyrazole-1-carbothiohydrazide (21a) | Bacteria | MIC: 62.5–125 µg/mL | nih.gov |

| Pyrazole-1-carbothiohydrazide (21a) | Fungi | MIC: 2.9–7.8 µg/mL | nih.gov |

| Pyrazolopyrimidine (5a, 5g) | S. aureus, B. subtilis | Moderate Activity | researchgate.net |

Antitubercular and Antiviral Activity Assessments

The development of novel agents against tuberculosis and viral infections is a global health priority, and pyrazole-containing compounds have emerged as a promising area of research. springerprofessional.denih.gov

Several studies have highlighted the potential of pyrazole derivatives against Mycobacterium tuberculosis (Mtb). In one study, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were synthesized and tested against the Mtb H37Rv strain. researchgate.net Two compounds from this series, a dichlorophenyl derivative and a benzenesulfonamide (B165840) derivative, were found to be highly active, with MIC values of 0.0034 µM and 0.0032 µM, respectively. researchgate.net Another investigation into 2-pyrazolylpyrimidinones identified compounds with potent antitubercular activity, although masking the pyrimidinone amide or replacing the pyrazole with other five-membered rings like triazole or imidazole (B134444) led to a considerable loss of potency. nih.gov This suggests the specific structure of the substituted pyrazole moiety is critical for its antitubercular effects. nih.gov

In the antiviral domain, pyrazole analogues have been evaluated against a variety of viruses. A piperidine derivative, 396 , showed activity against the measles virus (MV) with an EC₅₀ of 0.012 ± 0.017 µM, without exhibiting cytotoxicity. nih.gov Pyranopyrazole derivatives have also been explored for their dual antiviral and anti-inflammatory properties. nih.gov Furthermore, pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, highlighting their potential as selective antiviral agents. rsc.org

Table 3: Antitubercular and Antiviral Activity of Selected Pyrazole Analogues

| Compound/Derivative Class | Target | Activity | Reference |

|---|---|---|---|

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | M. tuberculosis H37Rv | MIC: 0.0034 µM | researchgate.net |

| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide | M. tuberculosis H37Rv | MIC: 0.0032 µM | researchgate.net |

| Piperidine derivative (396) | Measles Virus (MV) | EC₅₀: 0.012 ± 0.017 µM | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising Antiviral Activity | rsc.org |

| 2-Pyrazolylpyrimidinone (16, unsubstituted pyrazole) | M. tuberculosis | Low Potency (MIC >50 μM) | nih.gov |

Structure Activity Relationship Sar Studies of 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine Derivatives

Influence of Substituents on the Pyrazole (B372694) Moiety on Biological Activity

The pyrazole ring is a critical component of the 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine scaffold, and alterations to its substitution pattern have been shown to significantly impact biological activity. nih.govjapsonline.com The pyrazole nucleus, an aromatic azole heterocycle with two adjacent nitrogen atoms, is a constituent of numerous approved drugs, showcasing its therapeutic potential. nih.gov

Studies on various pyrazole derivatives have demonstrated that the nature and position of substituents on the pyrazole ring are crucial for determining the pharmacological profile of the resulting compounds. For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was found to be a key requirement for potent activity. nih.gov Furthermore, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was also identified as essential for high-affinity binding to the CB1 receptor. nih.gov

In the context of nicotinic acid receptor agonists, the substitution pattern on the pyrazole ring plays a pivotal role in both binding affinity and functional activity. nih.gov Research has shown that 5-propylpyrazole-3-carboxylic acid and 5-butylpyrazole-3-carboxylic acid are potent partial agonists, with the butyl derivative exhibiting higher affinity. nih.gov The introduction of an aralkyl group, such as a 3-chlorobenzyl substituent at the 5-position, also yielded a compound with notable activity. nih.gov These findings underscore the sensitivity of the biological response to the size and electronic properties of the substituents on the pyrazole moiety.

Moreover, the synthesis of N-(1H-pyrazol-5-yl)nicotinamide derivatives as antifungal agents has further highlighted the importance of pyrazole substitution. In one study, a compound with specific substitutions on the pyrazole ring demonstrated significant antifungal activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov

| Compound | Pyrazole Substituent(s) | Target | Observed Activity | Reference |

|---|---|---|---|---|

| SR141716A analogue | p-iodophenyl at C5, 2,4-dichlorophenyl at N1 | Cannabinoid CB1 Receptor | Potent Antagonist | nih.gov |

| 4f | 5-propyl at C5 | Nicotinic Acid Receptor | Partial Agonist (Ki ~0.15 µM) | nih.gov |

| 4g | 5-butyl at C5 | Nicotinic Acid Receptor | Partial Agonist (Ki = 0.072 µM) | nih.gov |

| 4q | 5-(3-chlorobenzyl) at C5 | Nicotinic Acid Receptor | Partial Agonist | nih.gov |

| B4 | Specific substitutions (not detailed) | Fungal pathogens | Antifungal (EC50 = 10.35 mg/L vs S. sclerotiorum) | nih.gov |

Impact of Modifications on the Piperidine (B6355638) Ring Structure on Biological Activity

The piperidine ring, a ubiquitous heterocyclic motif in medicinal chemistry, offers a versatile scaffold for structural modifications that can fine-tune the pharmacological properties of this compound derivatives. mdpi.comajchem-a.com The biological activities of piperidine-containing compounds are diverse, ranging from anticancer to anti-Alzheimer's properties. ajchem-a.com

Modifications to the piperidine ring can significantly influence a compound's interaction with its biological target. For example, in the development of monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups led to compounds with higher activity for MAO-B inhibition. nih.gov Conversely, the absence of the piperidine ring resulted in decreased activity. nih.gov The position of substituents on the piperidine ring is also critical, as demonstrated by a derivative with a 4-methyl-substituted piperidine ring which showed high inhibitory activity for MAO-B. nih.gov

In the context of ligands for the sigma-1 (σ1) receptor, the N-substituent on the piperidine ring plays a crucial role in determining affinity. The replacement of a central cyclohexane (B81311) ring with a piperidine ring without an N-substituent led to a significant reduction in σ1 affinity. nih.gov However, subsequent N-alkylation of the piperidine restored high affinity. nih.gov

Furthermore, research on ligands for the µ-opioid receptor (MOR) has shown that both the linker between the piperidine ring and a phenyl ring, as well as the substituent pattern on the phenyl ring, are pivotal for binding affinity and selectivity. researchgate.net These findings underscore the importance of a systematic exploration of piperidine ring modifications to optimize the pharmacological profile of a lead compound.

| Modification | Target | Effect on Activity | Reference |

|---|---|---|---|

| Substitution with small amino functional groups | MAO-B | Increased inhibitory activity | nih.gov |

| 4-methyl substitution | MAO-B | High inhibitory activity | nih.gov |

| Removal of piperidine ring | MAO-B | Decreased activity | nih.gov |

| No N-substituent on piperidine | σ1 Receptor | Reduced affinity | nih.gov |

| N-alkylation of piperidine | σ1 Receptor | Restored high affinity | nih.gov |

| Linker and phenyl substituent modifications | µ-Opioid Receptor | Crucial for binding affinity and selectivity | researchgate.net |

Conformational and Stereochemical Effects on Pharmacological Profiles

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its pharmacological activity. For this compound derivatives, the relative orientation of the pyrazole and piperidine rings, as well as the stereochemistry of any chiral centers, can profoundly influence their interaction with biological targets.

Stereochemical considerations are paramount in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov For instance, in the case of pipradrol, a central nervous system stimulant, the synthesis and pharmacological evaluation of its enantiomers revealed stereospecific activity. nih.gov

Molecular modeling and docking studies are invaluable tools for understanding the conformational preferences of ligands and their binding modes within receptor pockets. For σ1 receptor ligands, molecular dynamics simulations have been employed to rationalize the high affinity of certain piperidine derivatives. nih.gov These computational approaches can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The stereoselective synthesis of substituted piperidines is an active area of research, with various methods being developed to control the stereochemistry of these important building blocks. ajchem-a.com The ability to synthesize specific stereoisomers allows for a detailed investigation of the impact of stereochemistry on pharmacological activity, ultimately leading to the development of more potent and selective drugs. researchgate.net

Design Principles for Enhanced Selectivity and Potency

The rational design of potent and selective ligands is a primary goal in medicinal chemistry. For this compound derivatives, several key principles have emerged from SAR studies to guide the optimization of these compounds.

Target-Specific Structural Requirements: Achieving high potency and selectivity often requires tailoring the molecule to the specific structural features of the target receptor. For example, in the design of cannabinoid CB1 receptor antagonists, specific substitutions on the pyrazole ring, such as a para-substituted phenyl at the 5-position and a 2,4-dichlorophenyl at the 1-position, were identified as crucial for potent and selective activity. nih.gov

Modulation of Physicochemical Properties: Properties such as lipophilicity and basicity can significantly impact a drug's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine atoms into the N-alkyl side chain of piperidine-2-carboxamides, for instance, has been shown to modulate basicity and lipophilicity, which in turn affects aqueous solubility and metabolic stability. nih.gov

Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy in drug design. In the development of atypical antipsychotics, heterocyclic bioisosteres of butyrophenone (B1668137) were synthesized to improve the pharmacological profile.

Structure-Based Design: The availability of crystal structures of target proteins allows for structure-based drug design, where ligands are designed to fit optimally into the binding site. Molecular docking studies can be used to predict the binding mode of a ligand and to identify key interactions that contribute to affinity and selectivity. This approach has been successfully applied in the optimization of piperidine derivatives as acetylcholine-binding protein ligands. nih.gov

Computational and in Silico Approaches in the Research of 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is crucial in drug design for modeling the interaction between a small molecule ligand, such as 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, and a protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to estimate the strength of the interaction, often reported as a binding affinity or docking score.

In the context of this compound, molecular docking could be employed to screen for potential protein targets and to understand the structural basis of its activity. For instance, studies on related pyrazole (B372694) derivatives have successfully used docking to identify and optimize inhibitors for various enzymes. Docking of pyrazole-chalcone conjugates into the colchicine-binding site of tubulin has helped elucidate their anticancer mechanism. mdpi.com Similarly, pyrazole derivatives have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes to predict their anti-inflammatory potential. nih.gov

A hypothetical docking study of this compound would involve preparing its 3D structure and docking it against a library of known protein targets. The results would highlight key interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyrazole and piperidine (B6355638) rings could act as hydrogen bond acceptors, while the N-H group of the piperidine could be a hydrogen bond donor. These interactions are critical for anchoring ligands in a protein's active site. nih.govnih.gov

Hydrophobic Interactions: The ethyl group on the pyrazole and the aliphatic piperidine ring can form van der Waals interactions with hydrophobic pockets in a target protein. acs.org

π-π Stacking: The aromatic pyrazole ring could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or histidine within the binding site. nih.gov

Research on structurally similar piperidine-based compounds has shown that the piperidine ring is a crucial element for activity at targets like the sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors, with the piperidine nitrogen atom often forming key polar interactions with residues like Glu172 and Asp126. nih.govnih.gov A docking study of this compound into these receptors could reveal a similar binding mode, guiding further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By identifying which molecular properties (descriptors) are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For a compound like this compound, QSAR studies would be invaluable. Should a series of its derivatives be synthesized and tested for a specific biological activity, a QSAR model could be developed. This involves calculating various molecular descriptors for each analog:

Electronic Descriptors: Such as atomic charges and dipole moments, which are influenced by the pyrazole and piperidine nitrogens.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which is key for membrane permeability.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Studies on pyrazole derivatives have successfully used QSAR to model anti-inflammatory activity by correlating 3D descriptors with the inhibition of p38 kinase. neuroquantology.comneuroquantology.com Similarly, 3D-QSAR models have been developed for piperidine-containing compounds to predict their antihistaminic (H1) activity. nih.gov A QSAR study on furan-pyrazole piperidine derivatives used 2D and 3D autocorrelation descriptors to build models for Akt1 inhibitory activity and in vitro anticancer effects. researchgate.net These examples demonstrate that the pyrazole-piperidine scaffold is amenable to QSAR analysis. A predictive model for derivatives of this compound could guide the synthesis of more potent analogs by indicating whether, for example, increasing hydrophobicity or altering the electronic properties of the pyrazole ring would be beneficial.

Target Prediction and Pathway Analysis utilizing Computational Tools

In the early stages of drug discovery, identifying the molecular targets of a compound is a critical step. In silico target prediction tools use a variety of algorithms, including ligand-based and structure-based approaches, to hypothesize the protein targets of a small molecule. These methods often compare the query molecule's features (e.g., shape, pharmacophore, chemical structure) to databases of known active compounds.

For this compound, these computational tools could generate a list of potential protein targets, providing a starting point for experimental validation. For example, extensive computational analyses of pyrazole derivatives have been used to assess their potential as inhibitors or modulators for multiple cancer-related proteins, including C-RAF, VEGFR, and HDAC. nih.gov Such studies often involve docking the compound against a panel of proteins and analyzing the binding affinities. nih.gov

Following target identification, pathway analysis tools can be used to understand the biological context of these targets. By mapping the predicted targets to known signaling or metabolic pathways, researchers can infer the potential pharmacological effects of the compound. For instance, if target prediction suggests that this compound interacts with c-Met kinase, pathway analysis would link it to cellular processes like proliferation, motility, and survival, which are often dysregulated in cancer. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational step, used to evaluate the drug-likeness and potential liabilities of a compound early in the discovery process. nih.govjohnshopkins.edu

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. juniperpublishers.com Once a pharmacophore model is established based on a set of known active ligands, it can be used as a 3D query to rapidly search large compound libraries for new molecules that fit the model. This process is known as virtual screening. nih.gov

A pharmacophore model could be developed for the target class of this compound. Based on its structure, a hypothetical model might include:

An aromatic ring feature (the pyrazole).

A hydrogen bond acceptor (the pyridine-like nitrogen of the pyrazole).

A positive ionizable feature (the piperidine nitrogen).

A hydrophobic feature (the ethyl group).

Studies on pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors led to a five-point pharmacophore model (AHHRR) comprising one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings, which was then used to understand the key features for potent inhibition. nih.gov Similarly, ligand-based pharmacophore modeling for MMP-9 inhibitors identified a five-point hypothesis (DDHRR_1) that was used to create a 3D-QSAR model. nih.gov Such a model derived for a target of this compound could be used to screen vast virtual libraries, such as the ZINC database, to identify novel and structurally diverse compounds with a higher probability of being active. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ijirss.com For a flexible molecule like this compound, MD simulations are essential for understanding its conformational preferences and the stability of its interactions with a protein target. The piperidine ring, similar to cyclohexane (B81311), can exist in various conformations, such as chair, boat, and twist-boat forms, with the chair form typically being the most stable. ias.ac.in

MD simulations can provide detailed insights into:

Conformational Stability: Analyzing the conformational behavior of the piperidine ring and the rotational freedom around the bond connecting the pyrazole and piperidine rings. Studies on fluorinated piperidines have shown that substituent effects and solvent polarity can significantly alter conformational preferences, which can be explored via MD. d-nb.info

Ligand-Protein Complex Stability: After a docking pose is obtained, an MD simulation of the ligand-protein complex can assess its stability. By monitoring the root mean square deviation (RMSD) of the ligand's atoms over the simulation time, researchers can determine if the ligand remains stably bound in the predicted orientation. ijirss.combris.ac.uk

Binding Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy between the ligand and the protein. nih.gov

Research on other piperidine derivatives has used MD simulations to confirm the stability of docking poses and to understand how flexibility in certain parts of a molecule affects binding. nih.gov For this compound, MD simulations would be critical to validate docking results and to provide a dynamic picture of the binding event, revealing how the compound adapts its conformation to fit optimally within the target's active site.

Advanced Research on Novel Derivatives and Analogues of 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine

Design and Synthesis of Hybrid Pyrazole-Piperidine Scaffolds

The design and synthesis of hybrid molecules incorporating both pyrazole (B372694) and piperidine (B6355638) rings represent a burgeoning area of research. These efforts aim to create novel chemical entities with potentially unique properties by combining the distinct characteristics of each heterocyclic system. researchgate.netresearchgate.net

Synthesis Strategies:

The synthesis of pyrazole-piperidine hybrids often involves multi-step sequences. Common strategies include:

Condensation Reactions: One prevalent method is the Claisen-Schmidt condensation, which can be used to form chalcone (B49325) intermediates that are subsequently cyclized to create pyrazole or piperidine rings. rsc.org

Multi-component Reactions: One-pot, multi-component reactions are increasingly employed for their efficiency and atom economy. These reactions can assemble complex molecular architectures from simple starting materials in a single step. ekb.egnih.gov For instance, a one-pot pseudo three-component reaction of hydrazine (B178648) hydrate (B1144303), ethyl acetoacetate, and an appropriate aldehyde can yield aminopyrazole derivatives. ekb.eg

Cyclization of Precursors: The synthesis can also proceed through the cyclization of acyclic precursors containing both the necessary functionalities for pyrazole and piperidine ring formation. For example, a key intermediate could be a diketone which can then react with a hydrazine to form the pyrazole ring, followed by reductive amination to form the piperidine ring. mdpi.comnih.gov

Table 1: Examples of Synthesized Hybrid Pyrazole-Piperidine Scaffolds

| Compound/Scaffold | Synthetic Method | Key Features | Reference(s) |

| Pyrazolyl-chalcone derivatives | Claisen-Schmidt condensation | Formation of chalcone intermediates followed by cyclization. | rsc.org |

| Aminopyrazole derivatives | One-pot pseudo three-component reaction | Efficient assembly of the pyrazole ring from hydrazine hydrate, ethyl acetoacetate, and an aldehyde. | ekb.eg |

| Pyran-linked phthalazinone-pyrazole hybrids | One-pot three-component reaction | L-proline catalyzed reaction of phthalazinone, pyrazole-5-carbaldehyde, and active methylene (B1212753) compounds. | nih.gov |

| Pyrano[2,3-c]pyrazole derivatives | Multi-component reaction | Base-catalyzed reaction of hydrazine hydrate, thiophene-2-carbaldehyde, malononitrile, and ethyl acetoacetate. | mdpi.com |

| 1-Aryl-1H-pyrazole-fused Curcumin Analogues | Claisen-Schmidt condensation | KOH-catalyzed reaction between a 1H-pyrazole-4-carbaldehyde derivative and a 4-phenylbut-3-en-2-one derivative. | nih.gov |

Exploration of Bioisosteric Replacements for Functional Groups

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, this involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

Key Bioisosteric Replacements:

Pyrazole Ring Modifications: The pyrazole ring itself can be considered a bioisostere for other aromatic systems. nih.gov Modifications often focus on the substituents on the pyrazole ring. For example, replacing a methyl group with a trifluoromethyl group can significantly alter electronic properties and metabolic stability.

Piperidine Ring Modifications: The piperidine ring can be replaced with other nitrogen-containing heterocycles like piperazine (B1678402) or morpholine. acs.org These changes can influence the basicity and hydrogen bonding capacity of the molecule. For instance, replacing a piperidine with a piperazine moiety has been shown to maintain good cellular activity in some contexts. acs.org

Ethyl Group on Pyrazole Nitrogen: The N-ethyl group can be substituted with other alkyl or aryl groups to explore the impact on lipophilicity and steric interactions.

Linker Modifications: If a linker exists between the pyrazole and piperidine rings, its length and flexibility can be altered. This can be achieved by introducing different functional groups such as amides or sulfonamides.

Table 2: Examples of Bioisosteric Replacements in Pyrazole-Piperidine Derivatives

| Original Functional Group | Bioisosteric Replacement | Potential Impact | Reference(s) |

| Piperidine | Piperazine | Maintained cellular and metabolic activity | acs.org |

| Pyridine (B92270) fragment | 3-Methylpyrazole ring | Enhanced potency | nih.gov |

| Imidazole (B134444) ring | Pyridine ring | Improved cytotoxicity in some cases | sid.ir |

Development of Prodrugs and Targeted Delivery Systems for Research Purposes

The development of prodrugs and targeted delivery systems for research purposes allows for the controlled release and specific delivery of the parent compound, this compound. This is particularly useful for studying its mechanism of action and for overcoming potential pharmacokinetic limitations in experimental models.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. For this compound, which contains a secondary amine in the piperidine ring, several prodrug strategies could be explored:

N-Acylation: The piperidine nitrogen can be acylated to form an amide. This amide would be designed to be cleaved by amidases in vivo to release the active compound.

N-Acyloxymethylation: This strategy involves attaching an acyloxymethyl group to the piperidine nitrogen, which can be cleaved by esterases.

Phosphate (B84403) Esters: If a hydroxyl group is introduced into the molecule, it can be converted into a phosphate ester, which can be cleaved by phosphatases to release the active drug.

Targeted Delivery Systems:

Targeted delivery systems aim to increase the concentration of a compound at a specific site in the body. For research applications, this can be achieved by:

Conjugation to Targeting Moieties: The this compound molecule could be conjugated to a ligand that binds to a specific receptor that is overexpressed on a particular cell type.

Encapsulation in Nanoparticles: The compound can be encapsulated in liposomes or polymeric nanoparticles. The surface of these nanoparticles can be functionalized with targeting ligands to direct them to the desired tissue or cells. nih.gov For example, polymeric films have been investigated for the controlled release of therapeutic molecules. nih.gov

Fragment-Based Drug Discovery Strategies Applied to the this compound Core

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. youtube.com The this compound core can serve as a starting point or a key building block in an FBDD campaign.

FBDD Approaches:

Fragment Growing: This strategy involves starting with a small fragment that binds to a target protein and then systematically adding chemical functionalities to "grow" the fragment into a more potent and selective lead compound. youtube.com For instance, if the pyrazole or piperidine moiety of this compound is identified as a binding fragment, medicinal chemists can explore modifications by adding substituents to unoccupied pockets of the binding site. nih.gov

Fragment Linking: If two different fragments are found to bind to adjacent sites on a target protein, they can be linked together to create a single, more potent molecule. youtube.com The pyrazole and piperidine moieties could potentially be identified as separate fragments that are then linked to form the core structure.

Fragment Merging: This approach involves combining the structural features of two or more fragments that bind to the same or overlapping sites into a single, novel molecule.

The application of FBDD to the this compound core allows for a more rational and efficient exploration of chemical space, potentially leading to the discovery of novel compounds with desired biological activities. nih.gov

Analytical and Spectroscopic Characterization Methods for 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine and Derivatives

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for the separation, purification, and analysis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine and its derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to separate the target compound from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) acetate) is optimized to achieve efficient separation. The retention time of the compound under specific conditions serves as a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. As the purified compound elutes from the chromatography column, it is introduced into the mass spectrometer, which provides information about its molecular weight. LC-MS is also invaluable for identifying and quantifying impurities, even at trace levels. For instance, in the analysis of pyrazole (B372694) derivatives, LC-MS can confirm the molecular ion peak, aiding in the verification of the synthesized compound. amazonaws.com A developed mixed-mode liquid chromatography-mass spectrometry (MMLC-MS) method has proven effective for the analysis of various nitrogen-containing heterocycles, including pyrazole and piperidine (B6355638), in water samples. nih.gov This highlights the adaptability of LC-MS for analyzing compounds with similar structural motifs.

| Technique | Application | Key Information Obtained |

| HPLC | Purity assessment and purification | Retention time, separation of components |

| LC-MS | Identification and quantification | Retention time, molecular weight of parent compound and impurities |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are routinely employed. jocpr.comnepjol.info

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the ethyl group (a quartet and a triplet), the piperidine ring, and the pyrazole ring. chemicalbook.comresearchgate.netchemicalbook.com The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of the specific arrangement of atoms. For example, the protons on the pyrazole ring will have characteristic chemical shifts that distinguish them from the more aliphatic protons of the piperidine ring. jocpr.com

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. jocpr.com The chemical shifts of the carbon atoms in the pyrazole ring will be in the aromatic region, while those of the piperidine and ethyl groups will be in the aliphatic region. amazonaws.com

| NMR Technique | Information Provided | Expected Signals for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for ethyl, piperidine, and pyrazole protons |

| ¹³C NMR | Carbon skeleton | Signals for each unique carbon atom |

| 2D NMR | Detailed structural connectivity | Correlations between protons and carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. nepjol.info

When a sample is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound, the exact mass can be determined with high accuracy using high-resolution mass spectrometry (HRMS), which helps to confirm the molecular formula. nih.gov

Furthermore, the molecule can undergo fragmentation in the mass spectrometer, breaking into smaller, characteristic pieces. The analysis of these fragment ions can provide valuable structural information. For example, the fragmentation pattern might show the loss of the ethyl group or the cleavage of the piperidine ring, which would be consistent with the proposed structure. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a compound is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aliphatic C-H bonds from the ethyl and piperidine moieties typically absorb in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring would appear around 3000-3100 cm⁻¹. researchgate.netresearchgate.netchemicalbook.comspectrabase.com

C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to absorptions in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

C-N stretching: The C-N stretching vibrations of the piperidine and pyrazole rings would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. researchgate.net

The absence of certain bands, such as a broad O-H or N-H stretch (for a secondary amine), can also be informative in confirming the structure.

X-ray Crystallography for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). researchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. amazonaws.comnepjol.info

Strategic Applications and Research Impact of 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine in Preclinical Drug Discovery

Role as a Chemical Probe and Research Tool

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. The pyrazole (B372694) scaffold, a key component of 2-(1-ethyl-1H-pyrazol-5-yl)piperidine, is a well-established pharmacophore that can mimic the adenine (B156593) base of ATP, enabling it to interact with the hinge region of protein kinases. mdpi.com This characteristic makes pyrazole-containing compounds, including the one , valuable tools for exploring the function of various kinases, which are often dysregulated in diseases like cancer. mdpi.com

The piperidine (B6355638) moiety, another crucial part of the molecule, is a prevalent heterocyclic scaffold in many approved drugs and natural alkaloids. nih.gov Its presence can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its effectiveness as a research tool in cellular and in vivo studies. The specific stereochemistry of the piperidine ring can also be crucial for selective interaction with target proteins.

Exploration in Academic Disease Models (e.g., cancer, inflammatory disorders, neurological conditions)

The versatile nature of the pyrazole-piperidine scaffold has led to its investigation in a range of academic disease models.

Cancer: Both pyrazole and piperidine scaffolds have demonstrated significant anticancer properties individually. mdpi.comnih.gov Pyrazole derivatives are known to target protein kinases, which are key players in cancer cell proliferation and survival. mdpi.com Piperidine-containing compounds have also shown efficacy against various cancer cell lines, including those of the breast, ovarian, prostate, and lung. nih.gov The combination of these two scaffolds in this compound suggests its potential as an anticancer agent, likely a subject of investigation in academic research exploring novel cancer therapeutics.

Inflammatory Disorders: Pyrazole derivatives have been extensively studied for their anti-inflammatory activities. researchgate.netnih.govnih.gov Some pyrazole-containing compounds have been shown to inhibit key inflammatory enzymes like COX-2 and 15-LOX. nih.gov The addition of a piperidine ring could potentially enhance these anti-inflammatory effects. nih.gov Research in academic settings likely explores the ability of this compound and similar compounds to modulate inflammatory pathways. nih.govmdpi.com

Neurological Conditions: The pyrazole scaffold has been investigated for its neuroprotective potential. nih.gov Pyrazole derivatives are being explored as therapeutic candidates for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com The piperazine (B1678402) ring, structurally related to piperidine, is a core component of several drugs used to treat psychiatric disorders. researchgate.net This suggests that the pyrazole-piperidine scaffold could be a promising area of research for identifying new treatments for a variety of neurological conditions. nih.gov

Lead Compound Identification and Optimization in Preclinical Research

A "lead compound" is a chemical compound that has promising therapeutic potential and serves as the starting point for further drug development. The process of modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization.

The this compound scaffold is an attractive starting point for lead optimization in preclinical research. researchgate.net The pyrazole ring offers multiple sites for chemical modification, allowing for the fine-tuning of its interaction with a specific biological target. researchgate.netresearchgate.net Similarly, the piperidine ring can be functionalized to enhance properties like brain penetration for neurological targets or to improve metabolic stability. nih.govnih.gov

Fragment-based lead generation is a common strategy where small molecular fragments with known binding affinities to a target are combined to create a more potent lead compound. The pyrazole and piperidine moieties can be considered as such fragments, and their combination in this compound provides a solid foundation for developing novel drug candidates. nih.gov

Table 1: Research Findings on Related Scaffolds

| Scaffold | Disease Model | Key Findings |

|---|---|---|

| Pyrazole | Cancer | Inhibition of protein kinases involved in cell proliferation. mdpi.com |

| Piperidine | Cancer | Anticancer activity against various cancer cell lines. nih.gov |

| Pyrazole | Inflammatory Disorders | Inhibition of inflammatory enzymes like COX-2. nih.govnih.gov |

| Pyrazole | Neurological Conditions | Neuroprotective effects in models of neurodegenerative diseases. nih.govmdpi.com |

| Pyrazole-Piperazine | Neurological Conditions | Modulation of serotonergic and GABAergic pathways. researchgate.net |

Patent Landscape Analysis from an Academic Perspective

Analyzing the patent landscape provides insights into the innovation and intellectual property surrounding a particular chemical scaffold. From an academic perspective, this analysis can reveal emerging research trends and potential areas for novel discoveries.

Trends in Patenting Pyrazole-Piperidine Scaffolds

The patenting of pyrazole-containing scaffolds has been a significant area of activity, driven by their broad therapeutic potential. researchgate.net Patents often cover not just a single compound but a whole class of related molecules, claiming a broad chemical space. For academics, this means that while a specific compound like this compound may not be explicitly patented, the core pyrazole-piperidine scaffold could be covered by existing patents.

A review of patents would likely show a focus on the application of these scaffolds in specific therapeutic areas, such as oncology, inflammation, and neurodegenerative diseases. The novelty in these patents often lies in the specific substitution patterns on the pyrazole and piperidine rings, which lead to improved biological activity or better drug-like properties.

Innovations in Synthetic Routes and Chemical Space Expansion

Patents in this area also frequently claim novel synthetic methods that allow for the efficient and versatile production of pyrazole-piperidine derivatives. mdpi.comresearchgate.netnih.govmdpi.com These innovations are crucial for expanding the accessible chemical space, enabling the synthesis of a wider variety of analogs for biological screening.

For academic researchers, these patented synthetic routes can be both a source of inspiration and a potential limitation. While they can provide valuable methodologies, they may also restrict the freedom to operate if the methods are broadly protected. Innovations often focus on:

Novel catalysts: Employing new transition metal catalysts for more efficient ring formation or functionalization. mdpi.com

Multi-component reactions: Developing one-pot procedures to increase efficiency and reduce waste. researchgate.net

Flow chemistry: Utilizing continuous flow reactors for safer and more scalable synthesis. mdpi.com

These synthetic advancements are key to unlocking the full potential of the pyrazole-piperidine scaffold and driving the discovery of new therapeutic agents.

Future Research Directions and Emerging Paradigms for 2 1 Ethyl 1h Pyrazol 5 Yl Piperidine

Integration with Advanced Screening Technologies

The initial exploration of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine would greatly benefit from the application of advanced screening technologies. High-throughput screening (HTS) methodologies, for instance, could rapidly assess the compound's activity against a vast array of biological targets. This would enable a broad, yet swift, initial biological characterization.

Furthermore, the integration of computational tools is becoming increasingly vital in drug discovery. Molecular modeling and virtual screening can predict the potential interactions of this compound with various proteins, helping to prioritize experimental studies and rationalize observed biological activities. nih.gov These in silico methods can provide insights into the compound's potential binding modes and affinities, guiding the design of more potent and selective analogs.

Exploration of Novel Therapeutic Areas for Research Compounds

The known pharmacological activities of pyrazole (B372694) and piperidine (B6355638) derivatives offer a roadmap for investigating the therapeutic potential of this compound. Pyrazole-containing compounds have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.netresearchgate.net Piperidine derivatives are also prevalent in a multitude of drug classes, including those targeting the central nervous system. mdpi.com

Future research should, therefore, encompass a diverse range of biological assays to explore these potential therapeutic avenues. This could include, but is not limited to, assays for:

Enzyme inhibition: Targeting kinases, proteases, or other enzymes implicated in disease.

Receptor binding: Investigating affinity for G-protein coupled receptors (GPCRs) or ion channels.

Antiproliferative activity: Assessing effects on cancer cell lines.

Antimicrobial activity: Evaluating efficacy against various pathogens.

Development of Advanced Analytical Techniques for Biological Studies

A thorough understanding of the biological fate of this compound will necessitate the use and development of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the characterization of the compound and its potential metabolites in biological matrices.

These techniques are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the compound in a biological system. Understanding these properties is a critical step in the early stages of drug development, providing essential information for optimizing the compound's profile.

Collaborative Research Initiatives and Open Science Approaches

The exploration of a novel chemical entity like this compound can be significantly accelerated through collaborative research initiatives. Partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can bring together diverse expertise and resources.

Open science models, where research data and findings are shared freely, could also play a pivotal role. The synthesis and initial biological screening data for this compound, if made publicly available, could catalyze further investigation by the broader scientific community, fostering a more rapid and comprehensive understanding of its potential.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrazole derivative with a piperidine scaffold. A common approach is nucleophilic substitution or palladium-catalyzed cross-coupling. For example, substituting a halogenated pyrazole with a piperidine moiety under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Optimization may involve factorial design to test variables like temperature, catalyst loading, and solvent polarity . Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and rule out regioisomers.

- HPLC-MS for purity assessment, especially to detect residual solvents or byproducts.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities. SHELX programs are widely used for crystallographic refinement .

Q. What solvents and storage conditions are optimal for stability studies?

The compound is likely stable in inert, anhydrous solvents (e.g., DMSO, acetonitrile) under nitrogen at –20°C. Hydrolytic degradation risks exist due to the piperidine ring’s basicity; periodic NMR/HPLC checks are advised. Safety data for related piperidine derivatives recommend avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioavailability and target interactions?

- Molecular docking : Use crystallographic data (e.g., from SHELX-refined structures) to model interactions with biological targets like GPCRs or enzymes .

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity or metabolic susceptibility.

- ADMET prediction tools : Estimate solubility, permeability, and cytochrome P450 interactions based on logP and topological polar surface area .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Piperidine modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the piperidine ring can enhance binding affinity by altering basicity and conformational flexibility .

- Pyrazole substitutions : Ethyl group positioning (1H vs. 2H tautomers) affects steric interactions with target proteins. Comparative SAR studies with analogs like 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline can guide optimization .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

- Meta-analysis : Compare studies for differences in assay conditions (pH, temperature) or cell lines.

- Purity verification : Re-evaluate conflicting datasets using batches validated by HPLC and elemental analysis.

- Probe stereochemical effects : Chiral HPLC or circular dichroism can determine if enantiomeric impurities explain discrepancies .

Q. How can researchers design experiments to study metabolic pathways?

- In vitro assays : Use liver microsomes or recombinant CYP450 isoforms to identify primary metabolites.

- Isotopic labeling : Track metabolic fate via ¹⁴C-labeled ethyl or pyrazole groups.

- LC-MS/MS : Characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in stereochemical synthesis?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to control piperidine ring conformation.

- Asymmetric catalysis : Employ transition-metal catalysts with chiral ligands for stereoselective coupling .

Q. How should researchers address low yields in scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products